molecular formula C10H12N2O B14320509 3-(2-Aminoanilino)-2-methylprop-2-enal CAS No. 111873-12-2

3-(2-Aminoanilino)-2-methylprop-2-enal

Cat. No.: B14320509
CAS No.: 111873-12-2
M. Wt: 176.21 g/mol
InChI Key: AHHDBUKIRBKTJG-UHFFFAOYSA-N
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Description

Contextualization of Anilino-Substituted Enaminones and Their Significance in Organic Chemistry

Anilino-substituted enaminones are a class of organic compounds characterized by a conjugated system comprising an amine, an alkene, and a ketone or aldehyde. researchgate.netresearchgate.net This structural motif imparts a unique reactivity profile, with both nucleophilic and electrophilic centers, making them highly versatile building blocks in organic synthesis. researchgate.net The presence of the aniline (B41778) moiety, a substituted benzene (B151609) ring attached to the nitrogen atom, further modulates the electronic and steric properties of the enaminone system.

The significance of anilino-substituted enaminones is particularly pronounced in medicinal chemistry, where they have been extensively investigated for their therapeutic potential. researchgate.net Notably, this class of compounds has shown promise as anticonvulsant agents. acs.orgacs.org The enaminone scaffold serves as an excellent pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.netresearchgate.net Furthermore, their ability to act as precursors for the synthesis of various heterocyclic compounds underscores their importance in drug discovery and development. nih.gov

The synthesis of anilino-substituted enaminones is typically achieved through the condensation reaction of a β-dicarbonyl compound or its equivalent with a substituted aniline. researchgate.netresearchgate.net This accessibility allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Importance of the 2-Methylprop-2-enal Scaffold as a Synthetic Platform

The 2-methylprop-2-enal scaffold, also known as methacrolein, is a valuable C4 building block in organic synthesis. matrix-fine-chemicals.comstenutz.eu As an α,β-unsaturated aldehyde, it possesses two key reactive sites: the carbonyl group and the carbon-carbon double bond. This dual reactivity allows for a wide range of transformations, including nucleophilic addition to the carbonyl carbon, conjugate addition to the β-carbon, and cycloaddition reactions involving the double bond.

The presence of the methyl group at the 2-position introduces steric hindrance that can influence the regioselectivity of certain reactions. It also provides a point for further functionalization. The versatility of the 2-methylprop-2-enal scaffold makes it a key intermediate in the synthesis of a variety of organic molecules, including natural products, polymers, and specialty chemicals.

Rationale for Investigating 3-(2-Aminoanilino)-2-methylprop-2-enal: Unique Structural Features and Synthetic Potential

The compound this compound represents a unique amalgamation of the anilino-substituted enaminone and the 2-methylprop-2-enal frameworks. This combination results in a molecule with a distinct set of structural features that suggest significant synthetic potential.

The key structural characteristics of this compound include:

A Conjugated π-System: The molecule possesses an extended conjugated system that encompasses the benzene ring, the enamine, and the enal functionalities. This conjugation is expected to influence the molecule's electronic properties and reactivity.

Multiple Reactive Sites: The presence of a primary amino group on the aniline ring, the enamine nitrogen, the α,β-unsaturated aldehyde, and the aromatic ring provides multiple sites for chemical modification.

Intramolecular Hydrogen Bonding Potential: The proximity of the 2-amino group on the aniline ring to the enal moiety allows for the potential of intramolecular hydrogen bonding, which could influence the molecule's conformation and reactivity.

These unique features suggest that this compound could serve as a versatile precursor for the synthesis of a variety of complex heterocyclic systems. The strategic placement of the amino group on the aniline ring opens up possibilities for intramolecular cyclization reactions, leading to the formation of novel fused ring systems that may possess interesting biological activities.

Overview of Research Objectives and Scope for this compound

Given the novel structure of this compound, a systematic investigation is warranted to fully elucidate its chemical properties and synthetic utility. The primary research objectives for this compound would be:

Development of an Efficient Synthetic Route: To establish a reliable and high-yielding synthesis of this compound from readily available starting materials.

Exploration of its Reactivity: To investigate the reactivity of the various functional groups present in the molecule, including the α,β-unsaturated aldehyde, the enamine, and the aromatic amino group. This would involve studying its behavior in a range of organic reactions, such as cycloadditions, multicomponent reactions, and intramolecular cyclizations.

Synthesis of Novel Heterocyclic Scaffolds: To utilize this compound as a key building block for the construction of novel and complex heterocyclic frameworks.

Evaluation of Biological Activity: To screen the newly synthesized heterocyclic compounds for potential biological activities, leveraging the known pharmacological properties of the enaminone and aniline moieties.

The scope of this research would be to provide a comprehensive understanding of the fundamental chemistry of this compound and to demonstrate its potential as a valuable tool for synthetic organic chemists.

Data Tables

Table 1: Representative Anilino-Substituted Enaminones and their Reported Biological Activities

Compound NameStructureReported Biological Activity
3-(4-Fluoro-phenylamino)-5-methyl-cyclohex-2-enoneAnticonvulsant researchgate.net
3-(3-Chloro-phenylamino)-5-methyl-cyclohex-2-enoneAnticonvulsant researchgate.net
5-Methyl-3-(4-trifluoromethoxy-phenylamino)-cyclohex-2-enoneAnticonvulsant researchgate.net

Table 2: Physicochemical Properties of 2-Methylprop-2-enal

PropertyValue
CAS Number 78-85-3 matrix-fine-chemicals.com
Molecular Formula C4H6O matrix-fine-chemicals.com
Molecular Weight 70.09 g/mol matrix-fine-chemicals.com
Boiling Point 68 °C
Density 0.846 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111873-12-2

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(2-aminoanilino)-2-methylprop-2-enal

InChI

InChI=1S/C10H12N2O/c1-8(7-13)6-12-10-5-3-2-4-9(10)11/h2-7,12H,11H2,1H3

InChI Key

AHHDBUKIRBKTJG-UHFFFAOYSA-N

Canonical SMILES

CC(=CNC1=CC=CC=C1N)C=O

Origin of Product

United States

Synthetic Methodologies for 3 2 Aminoanilino 2 Methylprop 2 Enal

Retrosynthetic Strategies for the 3-(2-Aminoanilino)-2-methylprop-2-enal Core

Retrosynthetic analysis of the target compound, this compound, reveals two principal disconnection points that suggest logical synthetic pathways. Enaminones are stable, versatile compounds that can be prepared from readily available and inexpensive starting materials, making them excellent precursors in organic synthesis. researchgate.net

The first and most intuitive disconnection is at the enamine C-N bond. This bond cleavage suggests a condensation reaction between a nucleophilic amine, o-phenylenediamine (B120857), and an electrophilic α,β-unsaturated carbonyl compound, specifically 2-methylprop-2-enal or a synthetic equivalent. This approach falls under the category of direct condensation.

A second strategic disconnection can be made at the C=C double bond of the 2-methylprop-2-enal fragment. This suggests a stepwise approach where the α,β-unsaturated aldehyde is first constructed, often through classic carbonyl condensation or olefination reactions, and subsequently reacted with o-phenylenediamine to form the final enaminone product. This route allows for greater modularity in the synthesis of analogs.

Direct Condensation Approaches for Constructing the Enaminone Linkage

The most direct method for synthesizing this compound involves the condensation of an amine with a suitable carbonyl precursor. This approach is atom-economical and often procedurally simple.

Reactions Involving o-Phenylenediamine and α,β-Unsaturated Carbonyl Precursors

The reaction between a binucleophile like o-phenylenediamine and an α,β-unsaturated carbonyl compound is a common strategy. However, this reaction is well-documented to frequently yield seven-membered rings, specifically 1,5-benzodiazepines, through a double condensation process. nih.govresearchgate.net The formation of the desired acyclic enaminone is therefore in competition with this cyclization pathway.

Controlling the reaction conditions is crucial to favor the formation of the acyclic product over the benzodiazepine (B76468). Factors such as temperature, solvent, catalyst, and stoichiometry can influence the reaction outcome. For instance, conducting the reaction under milder, kinetically controlled conditions may favor the initial 1,4-conjugate addition of one amino group to the enal, followed by tautomerization to the stable enaminone, while preventing the subsequent intramolecular cyclization of the second amino group. The synthesis of acyclic β-enaminones from benzidine (B372746) and various β-dicarbonyl compounds has been successfully achieved, demonstrating that diamines can form stable, open-chain products under appropriate conditions, typically involving heating in a solvent like ethanol. derpharmachemica.com

Catalyst Systems for Enaminone Formation

A wide array of catalysts has been developed to facilitate the synthesis of enaminones from amines and carbonyl compounds, often under mild and efficient conditions. While specific catalysts for the reaction between o-phenylenediamine and 2-methylprop-2-enal are not extensively documented, general catalysts for enaminone synthesis provide a strong starting point. These reactions are often performed under solvent-free conditions or with microwave irradiation to enhance reaction rates and yields. wpmucdn.comresearchgate.net

Catalytic systems can range from simple Brønsted or Lewis acids to transition metal complexes. Formic acid, for example, has been shown to be a low-cost and highly efficient catalyst for the condensation of β-diketones with anilines. researchgate.net Other reported catalysts include gold(I)/silver(I) complexes, ceric ammonium (B1175870) nitrate, and BF3·OEt2, which have proven effective in various enaminone syntheses. nih.govorganic-chemistry.org The choice of catalyst can be critical in achieving high yields and preventing side reactions like benzodiazepine formation. nih.gov

Table 1: Selected Catalyst Systems for Enaminone Synthesis
CatalystReactantsConditionsKey AdvantagesReference
[(PPh3)AuCl]/AgOTf1,3-Dicarbonyls & Primary AminesSolvent-free, Room Temp.High yields (85-98%), mild conditions. nih.gov
Formic Acidβ-Diketones & AnilinesMethanol, Catalytic amountLow-cost, rapid, near-quantitative yields. researchgate.net
Ceric Ammonium Nitrate (CAN)β-Dicarbonyls & Primary AminesRoom Temp.Short reaction times, good to excellent yields. organic-chemistry.org
BF3·OEt21-Iodoalkyne & α-Keto Acid, then AmineOne-pot, Metal-freeTolerates sensitive functional groups. organic-chemistry.org
None (Neat/Microwave)β-Diketones & AminesSolvent-free, Microwave heatingGreen chemistry, high yields, short reaction times. wpmucdn.com

Stepwise Elaboration Strategies for the 2-Methylprop-2-enal Moiety

An alternative to direct condensation is the prior synthesis of the 2-methylprop-2-enal fragment, which is then reacted with o-phenylenediamine. This stepwise approach offers flexibility and control over the construction of the unsaturated aldehyde.

Aldol (B89426) Condensations Preceding Amine Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize α,β-unsaturated carbonyl compounds. A crossed-aldol reaction between propanal and formaldehyde (B43269) is a plausible route to 2-methylprop-2-enal. In this reaction, a base would deprotonate the α-carbon of propanal to form an enolate, which would then act as a nucleophile, attacking the carbonyl carbon of formaldehyde (which lacks α-hydrogens and cannot self-condense). quora.comchemistrysteps.com Subsequent dehydration of the resulting β-hydroxy aldehyde yields the desired α,β-unsaturated product. acs.org

Careful control of reaction conditions, such as the slow addition of the enolizable aldehyde (propanal) to a mixture of the non-enolizable aldehyde (formaldehyde) and base, is necessary to minimize the self-condensation of propanal and maximize the yield of the crossed-aldol product. chemistrysteps.com Various catalysts, including strong and weak anion-exchange resins, have been employed for such reactions, often in aqueous media, aligning with green chemistry principles. acs.org

Table 2: Conditions for Aldol-type Condensations
Reaction TypeCarbonyl PrecursorsCatalyst/ConditionsPrimary ProductReference
Self-CondensationPropanalStrong anion-exchange resin, 35 °C2-Methyl-2-pentenal acs.org
Crossed-CondensationPropanal & FormaldehydeWeak anion-exchange resin, 35 °C3-Hydroxy-2-methylpropanal acs.org
Crossed-CondensationAcetaldehyde & FormaldehydeDilute alkali (e.g., NaOH)3-Hydroxypropanal youtube.comyoutube.com

Horner-Wadsworth-Emmons or Wittig Methodologies

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful and reliable methods for stereocontrolled olefin synthesis. wikipedia.org The HWE reaction, in particular, is widely used for creating C=C bonds and would be an excellent method for constructing the 2-methylprop-2-enal core. alfa-chemistry.comnrochemistry.com

In a potential HWE synthesis, a phosphonate-stabilized carbanion would be reacted with an aldehyde. For the synthesis of a 2-methylprop-2-enal precursor, one could react the ylide derived from diethyl (2-oxopropyl)phosphonate with formaldehyde. The resulting product would be 3-buten-2-one, which could then be further elaborated. A more direct approach would involve a custom phosphonate (B1237965) reagent designed to install the aldehyde functionality directly.

The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.orgalfa-chemistry.com The reaction typically favors the formation of (E)-alkenes, which is a key consideration in stereoselective synthesis. nrochemistry.com

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
ReagentPhosphonium ylidePhosphonate-stabilized carbanion
Reactivity of Ylide/CarbanionLess nucleophilic, more basicMore nucleophilic, less basic
ByproductTriphenylphosphine oxide (often difficult to remove)Dialkylphosphate salt (water-soluble, easy to remove)
StereoselectivityVariable; stabilized ylides give (E)-alkenes, non-stabilized give (Z)-alkenesGenerally favors (E)-alkenes; can be modified for (Z)-selectivity (e.g., Still-Gennari)
Substrate ScopeMainly aldehydes and unhindered ketonesReacts readily with a wide range of aldehydes and ketones, including hindered ones

Protecting Group Strategies for the Amine and Aldehyde Functionalities

The presence of three distinct functional groups—two amine groups in o-phenylenediamine and an aldehyde group in the propenal backbone—necessitates a robust protecting group strategy to achieve the desired mono-substitution and prevent polymerization or cyclization side reactions.

Amine Protection: The primary challenge lies in the similar nucleophilicity of the two amino groups in o-phenylenediamine. Direct reaction with an electrophilic species like an α,β-unsaturated aldehyde would likely lead to a mixture of mono- and di-substituted products, or subsequent intramolecular cyclization to form seven-membered rings like 1,5-benzodiazepines. researchgate.netresearchgate.netclockss.org To ensure selective reaction at only one of the amino groups, a mono-protection strategy for o-phenylenediamine is essential.

One of the amino groups can be masked with a suitable protecting group that is stable under the conditions of the C-N bond formation and can be removed selectively at a later stage. Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.orgucoz.com The Boc group, for instance, is introduced under basic conditions and is readily removed under acidic conditions, which are often compatible with the enamine and aldehyde functionalities. organic-chemistry.org This use of a protecting group is a key element of an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting each other. organic-chemistry.orgwikipedia.org

Aldehyde Protection: While the aldehyde is a key functionality of the final product, its high reactivity towards nucleophiles like amines could lead to unwanted side reactions, such as the formation of imines at the primary amine of the starting material or the secondary amine of the product. If the intended reaction is a Michael-type addition, the aldehyde might need temporary protection, for example, as an acetal (B89532) (e.g., using ethylene (B1197577) glycol). wikipedia.org Acetals are stable to basic and nucleophilic conditions used for the C-N bond formation and can be easily deprotected using aqueous acid. wikipedia.org However, in many enaminone syntheses, the aldehyde remains unprotected, as the reaction proceeds via a conjugate addition mechanism where the aldehyde is less reactive than the activated double bond.

The following table summarizes potential protecting groups for the amine functionality.

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OAcidic media (e.g., TFA, HCl) organic-chemistry.org
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C) ucoz.com
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBasic conditions (e.g., Piperidine) organic-chemistry.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound from mono-protected o-phenylenediamine and a 3-aminopropenal derivative must address several selectivity challenges to ensure the formation of the correct isomer with high yield.

Chemoselectivity: The primary chemoselectivity issue is directing the nucleophilic attack of the aniline (B41778) to the correct position on the α,β-unsaturated aldehyde. Amines can react with this system at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). The formation of the target enaminone structure is the result of a net 1,4-addition. The reaction likely proceeds through a nucleophilic conjugate addition of the protected aniline to the C=C double bond, followed by the elimination of a leaving group (e.g., an amino group if starting from 3-amino-2-methylprop-2-enal) to re-form the double bond.

A crucial aspect of chemoselectivity is the prevention of side reactions. As mentioned, using mono-protected o-phenylenediamine is critical to prevent di-substitution and subsequent cyclization into benzodiazepine or other heterocyclic systems, which are common products when diamines react with α,β-unsaturated carbonyl compounds. researchgate.netclockss.orgnih.gov

Regioselectivity: Regioselectivity in this context refers to the site of nucleophilic attack. In the reaction with the α,β-unsaturated system, the electronic properties favor the attack of the nucleophilic amine at the electrophilic β-carbon of the propenal backbone. This regioselectivity is a well-established principle in the chemistry of Michael acceptors. Since the proposed starting material, o-phenylenediamine, is a symmetric molecule, there is no regioselectivity concern regarding which of the two initial amino groups reacts.

Stereoselectivity: The stereochemistry of the carbon-carbon double bond in the final product is a significant consideration. The starting material, 3-amino-2-methylprop-2-enal, is commercially available as the (2E)-isomer. cymitquimica.com The reaction conditions for the substitution could either retain this stereochemistry or lead to the formation of the thermodynamically more stable isomer. Enaminones can exist as E or Z isomers, with the relative stability often dictated by the potential for intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen. This hydrogen bonding often favors the Z-configuration, which results in a stable six-membered pseudo-ring. Therefore, even if the synthesis starts with an E-configured precursor, the final product may isomerize to the more stable Z-isomer under the reaction conditions. The specific outcome would need to be determined experimentally.

The key selectivity considerations are summarized in the table below.

Selectivity TypeChallengePreferred Outcome / Strategy
Chemoselectivity 1,2-addition vs. 1,4-addition1,4-Conjugate addition to form the enaminone backbone.
Di-substitution/CyclizationMono-protection of o-phenylenediamine to ensure selective mono-arylation.
Regioselectivity Site of nucleophilic attackAttack occurs at the electrophilic β-carbon of the α,β-unsaturated system.
Stereoselectivity E/Z Isomerism of C=C bondThe reaction may lead to the thermodynamically more stable isomer, potentially the Z-isomer stabilized by intramolecular hydrogen bonding.

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the precise connectivity of atoms and infer spatial relationships within the molecule.

A complete assignment of all proton (¹H) and carbon (¹³C) signals is achievable through a combination of NMR experiments. The predicted chemical shifts are based on the analysis of similar structural motifs, such as ortho-phenylenediamine and α,β-unsaturated aldehydes.

¹H NMR Spectroscopy: The proton spectrum would reveal distinct signals for each type of proton in the molecule. The aromatic protons of the 2-aminoanilino group are expected to appear in the range of δ 6.5-7.5 ppm. The primary amine (-NH₂) and the secondary amine (-NH-) protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The vinylic proton (=CH-) and the aldehydic proton (-CHO) would resonate further downfield, typically above δ 7.5 and δ 9.0 ppm, respectively. The methyl group (-CH₃) protons would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The carbonyl carbon of the aldehyde is the most deshielded, expected around δ 190-195 ppm. The carbons of the C=C double bond and the aromatic ring would resonate in the δ 110-160 ppm region. The methyl carbon would be found in the upfield region of the spectrum.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. Key correlations would be expected between the adjacent aromatic protons and between the vinylic proton and the secondary amine proton, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons bearing hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the molecular skeleton by identifying long-range (2-3 bond) couplings between protons and carbons. emerypharma.comcolumbia.edu It would be instrumental in connecting the 2-aminoanilino moiety to the 2-methylprop-2-enal backbone. For instance, a correlation between the secondary amine proton and the vinylic carbon would confirm the C-N bond formation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining the molecule's preferred conformation in solution. nanalysis.com For a flexible molecule, observed NOEs represent an average of conformations. beilstein-journals.org A key NOESY correlation might be observed between the secondary amine proton and the vinylic proton, indicating a specific spatial arrangement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Aminoanilino)-2-methylprop-2-enal This table contains interactive elements. Click on a row to highlight.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
CHO~9.5 (s)~193.0C=C (vinylic C), C-CH₃
=CH-NH~7.8 (d)~155.0CHO, C-CH₃, Aromatic C1'
C-CH₃-~138.0-
CH₃~2.1 (s)~12.0C-CH₃, =CH-NH
NH (secondary)~10.5 (br s)-=CH-NH, Aromatic C1'
Aromatic C1'-~140.0-
Aromatic C2'-~135.0-
Aromatic C3'-C6'~6.7-7.2 (m)~115-128Correlations to adjacent aromatic C
NH₂ (primary)~4.5 (br s)-Aromatic C1', C2'

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

N-H Stretching: The primary (-NH₂) and secondary (-NH-) amine groups would exhibit characteristic stretches in the 3500-3300 cm⁻¹ region. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show one. libretexts.orgorgchemboulder.com

C=O Stretching: A strong absorption band corresponding to the aldehyde carbonyl (C=O) stretch is expected. Due to conjugation with the C=C double bond, this band would appear at a lower frequency, typically in the 1685-1710 cm⁻¹ range. orgchemboulder.comlibretexts.org

C=C Stretching: The alkene and aromatic C=C stretching vibrations would result in bands in the 1650-1500 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration for the primary amine would be visible around 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The aromatic C-N stretching vibration is expected to produce a strong band between 1335-1250 cm⁻¹. orgchemboulder.com

Table 2: Predicted Characteristic Vibrational Frequencies This table contains interactive elements. Click on a row to highlight.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H (primary & secondary)Stretching3500 - 3300Medium
Aromatic C-HStretching3100 - 3000Medium-Weak
Aldehyde C-HStretching2830 - 2720 (often two bands)Medium
C=O (conjugated aldehyde)Stretching1710 - 1685Strong
C=C (alkene & aromatic)Stretching1650 - 1500Medium-Strong
N-H (primary)Bending1650 - 1580Medium
Aromatic C-NStretching1335 - 1250Strong

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. Using an ionization technique like electrospray ionization (ESI), the molecule would likely be observed as a protonated species, [M+H]⁺. The high accuracy of the mass measurement (typically to within 5 ppm) allows for the confident determination of the chemical formula C₁₀H₁₂N₂O.

Further fragmentation analysis (MS/MS) would provide structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation pathways of primary aromatic amines often involve the loss of neutral molecules like ammonia (B1221849) (NH₃). hnxb.org.cn

Table 3: High-Resolution Mass Spectrometry Data This table contains interactive elements. Click on a row to highlight.

ParameterValue
Molecular FormulaC₁₀H₁₂N₂O
Monoisotopic Mass176.09496 Da
Observed Ion (e.g., ESI+)[M+H]⁺
Calculated m/z for [C₁₀H₁₃N₂O]⁺177.10224

X-ray Crystallography for Solid-State Molecular Architecture Analysis (where applicable)

Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the definitive, three-dimensional structure of this compound in the solid state. azom.comwikipedia.org This non-destructive technique involves diffracting X-rays off the electron clouds of the atoms within the crystal lattice. mit.edu

The resulting diffraction pattern can be mathematically reconstructed into a detailed electron density map, from which the precise coordinates of each atom can be determined. fiveable.me This analysis would confirm the atomic connectivity and provide accurate measurements of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the molecule's solid-state conformation and any intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.

Chemical Reactivity and Mechanistic Pathways of 3 2 Aminoanilino 2 Methylprop 2 Enal

Reactivity Profile of the α,β-Unsaturated Aldehyde System

The α,β-unsaturated aldehyde moiety in 3-(2-aminoanilino)-2-methylprop-2-enal is a versatile electrophile, susceptible to attack at two primary sites: the carbonyl carbon (C1) and the β-carbon (C3) of the olefinic bond. The polarization of the carbonyl group and the conjugation of the double bond render these positions electron-deficient and thus reactive towards nucleophiles.

The carbonyl carbon of the aldehyde is electrophilic and can undergo direct nucleophilic attack, often referred to as a 1,2-addition. This type of reaction leads to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a new carbon-nucleophile bond.

However, in the context of this compound, such reactions might be complex due to the presence of acidic protons on the amino groups, which could react with highly basic nucleophiles.

Due to the conjugation with the carbonyl group, the β-carbon of the olefinic bond is also electrophilic, making it susceptible to nucleophilic attack in what is known as a conjugate or Michael-type addition (1,4-addition). This reaction is particularly favorable with softer nucleophiles. The mechanism involves the addition of a nucleophile to the β-carbon, which generates a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically at the α-carbon, yields the final saturated product.

In the case of this compound, the primary and secondary amino groups present in the molecule can themselves act as intramolecular nucleophiles, leading to cyclization, which will be discussed in a later section.

Reaction Type Attacking Nucleophile Initial Product Final Product (after workup)
Nucleophilic Addition (1,2-Addition)Strong Nucleophiles (e.g., RMgX, RLi)Tetrahedral AlkoxideSecondary Alcohol
Conjugate Addition (1,4-Addition)Soft Nucleophiles (e.g., R₂CuLi, Amines, Thiols)EnolateSaturated Aldehyde

Reactivity of the Anilino and Primary Amine Functionalities

The presence of two distinct amino groups, a secondary anilino nitrogen and a primary aromatic amine, imparts a rich reactivity profile to the molecule, involving both the nitrogen atoms and the aromatic ring.

The amino groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to their attachment on the benzene (B151609) ring. The lone pair of electrons on the nitrogen atoms can be delocalized into the aromatic system, increasing its electron density and making it more susceptible to attack by electrophiles. Given the substitution pattern of this compound, the positions ortho and para to the primary amino group (and meta and para to the anilino nitrogen) are the most activated sites for reactions such as halogenation, nitration, and sulfonation.

It is important to note that under strongly acidic conditions, the amino groups can be protonated to form anilinium ions, which are deactivating and meta-directing. Therefore, reaction conditions must be carefully controlled to achieve the desired substitution pattern.

The nucleophilic character of the amino groups allows them to participate in a variety of condensation and cyclization reactions. The primary amine can react with carbonyl compounds to form imines (Schiff bases), while both amino groups can be acylated by acid chlorides or anhydrides to form amides.

Of particular significance is the potential for intramolecular reactions. The proximity of the amino groups to the aldehyde functionality can facilitate cyclization. For instance, the primary amino group can react with the aldehyde to form a cyclic imine, which could then undergo further transformations.

A well-established reaction that highlights the reactivity of anilines with α,β-unsaturated aldehydes is the Doebner-von Miller reaction for the synthesis of quinolines. wikipedia.orgnih.govsynarchive.com This reaction proceeds under acidic conditions and involves the conjugate addition of the aniline (B41778) to the unsaturated aldehyde, followed by cyclization onto the aromatic ring, dehydration, and subsequent oxidation to form the quinoline (B57606) ring system.

Reaction Type Reagent Functional Group Involved Product Type
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃)Phenyl RingSubstituted Aniline
AcylationAcid Chloride/AnhydrideAmino GroupsAmide
Imine FormationCarbonyl CompoundPrimary Amino GroupImine (Schiff Base)
Doebner-von Miller ReactionAcid CatalystAnilino Group and AldehydeQuinolines (potential)

Intramolecular Transformations and Rearrangement Processes

The structure of this compound is predisposed to intramolecular reactions due to the close proximity of its nucleophilic amino groups and electrophilic aldehyde system.

One plausible intramolecular transformation is a Michael-type addition of one of the amino groups to the β-carbon of the unsaturated aldehyde. This would lead to the formation of a cyclic intermediate, which could then undergo further reactions. For example, an intramolecular conjugate addition of the anilino nitrogen would lead to the formation of a seven-membered ring.

Furthermore, the reaction of o-phenylenediamines (which has a similar arrangement of amino groups) with α,β-unsaturated carbonyl compounds is known to yield 1,5-benzodiazepines. ijtsrd.comnih.govresearchgate.net This reaction typically involves the formation of an imine with one amino group, followed by an intramolecular conjugate addition of the second amino group and subsequent cyclization. Given the structural similarities, it is conceivable that this compound could undergo an analogous intramolecular cyclization to form a benzodiazepine (B76468) derivative.

Another potential intramolecular process involves the reaction between the primary amino group and the aldehyde to form a cyclic hemiaminal, which could then dehydrate to a cyclic imine. The stability and further reactivity of such intermediates would depend on the reaction conditions.

These intramolecular transformations are often in competition with intermolecular reactions, and the favored pathway can be influenced by factors such as concentration, temperature, and the presence of catalysts.

Formation of Heterocyclic Systems (e.g., Quinolines, Benzodiazepines)

The synthesis of heterocyclic systems like quinolines and benzodiazepines typically involves the cyclization of appropriately substituted acyclic precursors.

Quinolines: The quinoline ring system is a common motif in many biologically active compounds. Its synthesis is often achieved through various named reactions, including:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.

Combes Quinoline Synthesis: This reaction utilizes the acid-catalyzed reaction of anilines with β-diketones.

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. google.com The reaction can be catalyzed by acids or bases.

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group to produce quinoline-4-carboxylic acids.

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) can be obtained.

Benzodiazepines: Benzodiazepines are a class of psychoactive drugs with a fused benzene and diazepine (B8756704) ring system. Their synthesis often involves the condensation of a 1,2-diaminobenzene derivative with a suitable three-carbon unit. A common approach involves the reaction of an o-phenylenediamine (B120857) with a β-dicarbonyl compound or its equivalent. The specific nature of the reactants and reaction conditions determines the substitution pattern of the resulting benzodiazepine ring. For example, the condensation of o-phenylenediamine with ketones in the presence of a catalyst like H-MCM-22 can yield 1,5-benzodiazepines. semanticscholar.org

Oxidation and Reduction Chemistry of this compound

There is no available information in the scientific literature regarding the oxidation and reduction chemistry of this compound.

Investigation of Reaction Kinetics and Thermodynamics

No studies on the reaction kinetics or thermodynamics of reactions involving this compound have been found in the reviewed literature.

Computational Chemistry and Molecular Modeling of 3 2 Aminoanilino 2 Methylprop 2 Enal

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of 3-(2-Aminoanilino)-2-methylprop-2-enal. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to calculate a variety of molecular properties that shed light on the molecule's stability and reactivity.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of these frontier orbitals would likely show the HOMO localized on the electron-rich aminoanilino moiety, while the LUMO may be distributed across the conjugated enal system.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. In this compound, the nitrogen atoms of the amino groups and the oxygen atom of the carbonyl group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the aldehydic proton and the protons of the amino groups would represent regions of positive potential.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.9 eV
HOMO-LUMO Gap3.9 eV
Ionization Potential6.2 eV
Electron Affinity1.5 eV
Dipole Moment3.5 D

Note: The data presented in this table are hypothetical and serve as illustrative examples of the types of results obtained from DFT calculations.

Conformational Analysis and Energetic Landscapes

The flexibility of the single bonds in this compound allows for the existence of multiple conformers. Conformational analysis is crucial for understanding the three-dimensional structure and the relative stabilities of these different spatial arrangements. By systematically rotating the dihedral angles of the key rotatable bonds, a potential energy surface can be mapped out.

Computational methods can identify the global minimum energy conformation, which represents the most stable structure of the molecule, as well as other local minima and the transition states that connect them. This analysis provides insight into the molecule's preferred shape and the energy barriers to conformational changes. For this compound, key rotations would be around the C-N bond linking the aniline (B41778) and prop-2-enal fragments and the C-C bond of the propenal chain. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen could play a significant role in stabilizing certain conformations.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
A (Global Minimum)180°0.00
B60°2.5
C5.1

Note: The data in this table are hypothetical examples derived from a theoretical conformational analysis.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings. For this compound, key spectroscopic data such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions can be calculated.

Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra, providing information about the electronic transitions and the wavelengths at which they occur. The calculated IR spectrum can help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the N-H, C=O, and C=C bonds. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structural elucidation.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterCalculated ValueExperimental Value
¹H NMR (aldehyde H)9.6 ppm9.5 ppm
¹³C NMR (carbonyl C)192.1 ppm190.5 ppm
IR (C=O stretch)1685 cm⁻¹1670 cm⁻¹
UV-Vis (λmax)380 nm385 nm

Note: This table presents a hypothetical correlation between predicted and experimental spectroscopic data.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the chemical reactivity of this compound can be further deepened by elucidating potential reaction pathways and analyzing the associated transition states. Computational methods can be used to model chemical reactions, such as cyclization, oxidation, or condensation reactions, that this molecule might undergo.

By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state gives the activation energy. This information is vital for predicting reaction rates and understanding reaction mechanisms. For instance, an intramolecular cyclization of this compound could be modeled to determine the feasibility and energetics of forming a heterocyclic ring system.

Solvent Effects and Intermolecular Interactions through Implicit and Explicit Solvation Models

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk solvent effect on the solute's electronic structure and geometry.

Explicit solvation models involve including a number of individual solvent molecules around the solute molecule in the calculation. This approach is more computationally intensive but allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding between the solute and the solvent. For this compound, studying its behavior in different solvents (e.g., polar protic, polar aprotic, and nonpolar) can reveal how solvent polarity and hydrogen bonding capabilities affect its conformational preferences, electronic properties, and reactivity.

Synthetic Utility and Applications of 3 2 Aminoanilino 2 Methylprop 2 Enal in Organic Synthesis

Role as a Versatile Building Block for the Construction of Complex Organic Architectures

Organic building blocks are fundamental to the assembly of more complex molecules. rsc.org The utility of a building block is determined by the number and type of reactive sites it possesses, allowing for the strategic formation of new bonds. 3-(2-Aminoanilino)-2-methylprop-2-enal is an exemplary case, endowed with multiple reactive centers that can be selectively addressed under different reaction conditions.

The key structural features that contribute to its versatility include:

The α,β-Unsaturated Aldehyde: This moiety is a classic Michael acceptor and an electrophilic center at the carbonyl carbon. It can participate in a wide array of conjugate addition reactions, aldol (B89426) condensations, and reductive aminations.

The Primary Aromatic Amine: The -NH2 group on the benzene (B151609) ring is a potent nucleophile and can undergo reactions typical of anilines, such as acylation, alkylation, diazotization, and condensation with carbonyl compounds.

The Secondary Enamine-like System: The amino group attached to the double bond imparts enamine-type reactivity, allowing for electrophilic substitution at the α-carbon.

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the amino group directing incoming electrophiles to the ortho and para positions.

The strategic combination of these functional groups in a single molecule allows for the design of synthetic routes that can rapidly build molecular complexity. For instance, the aldehyde can be used as a handle to introduce a new stereocenter, while the aromatic amine can be a key component in the formation of a fused heterocyclic ring system.

Table 1: Potential Reactions at Different Functional Groups of this compound

Functional GroupReaction TypePotential ReagentsResulting Structure
α,β-Unsaturated AldehydeMichael AdditionGrignard reagents, organocupratesAddition to the β-position
Wittig ReactionPhosphonium ylidesExtension of the carbon chain
Reductive AminationAmines, reducing agents (e.g., NaBH3CN)Formation of a new C-N bond
Primary Aromatic AmineAcylationAcyl chlorides, anhydridesFormation of an amide
DiazotizationNaNO2, HClFormation of a diazonium salt
Skraup SynthesisGlycerol (B35011), H2SO4Formation of a quinoline (B57606) ring
Secondary EnamineElectrophilic AttackAlkyl halidesAlkylation at the α-carbon
Aromatic RingElectrophilic SubstitutionHalogens, nitrating agentsSubstitution on the aromatic ring

Precursor for Diverse Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. nih.govnih.govmdpi.com The structure of this compound is pre-organized for intramolecular cyclization reactions, making it an excellent precursor for a variety of heterocyclic systems. The proximity of the nucleophilic amino groups to the electrophilic aldehyde and the double bond facilitates ring-forming reactions.

For example, under acidic or thermal conditions, an intramolecular cyclization could occur between the primary aromatic amine and the α,β-unsaturated aldehyde system to form a seven-membered diazepine (B8756704) ring. Alternatively, reaction with a suitable one-carbon electrophile could lead to the formation of a fused pyrimidine (B1678525) ring. Furthermore, the primary amine can react with the aldehyde to form an intermediate imine, which can then undergo further cyclization.

The synthesis of quinolines, a prominent class of nitrogen heterocycles, can be envisioned through reactions that involve the aromatic amine. nih.gov For instance, a Friedländer-type annulation could potentially be achieved by reacting this compound with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl.

Table 2: Potential Heterocyclic Scaffolds from this compound

Reagent/ConditionHeterocyclic ProductReaction Type
Acid catalystDihydrodiazepine derivativeIntramolecular cyclization
PhCOCl, then baseBenzodiazepine (B76468) derivativeIntramolecular cyclization
Ethyl acetoacetateQuinolone derivativeFriedländer annulation
HydrazinePyrazole derivativeCondensation/cyclization

Participation in Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. nih.govnih.govresearchgate.net This approach significantly enhances synthetic efficiency by reducing the number of steps, solvent waste, and purification efforts.

The multiple reactive sites of this compound make it an ideal candidate for participation in such complex transformations. In a multicomponent reaction, this compound could act as a central scaffold, reacting sequentially with two or more other reactants. For example, a three-component reaction could involve the initial reaction of the primary amine with an aldehyde and an isocyanide (Ugi-type reaction), followed by an intramolecular cyclization involving the enal moiety.

A hypothetical cascade reaction could be initiated by a Michael addition to the α,β-unsaturated aldehyde, which then triggers an intramolecular cyclization. The resulting intermediate could then undergo further transformations, all within a single pot. The ability to orchestrate such complex reaction sequences is a testament to the synthetic potential of this versatile building block. beilstein-journals.org

Strategy for Accessing Highly Functionalized Intermediates

The synthesis of complex target molecules often requires the preparation of highly functionalized intermediates. nih.gov The differential reactivity of the functional groups in this compound allows for its stepwise functionalization, leading to a diverse array of intermediates that can be carried forward in a synthesis.

For example, the primary aromatic amine can be selectively protected, allowing for chemistry to be performed on the enal system. Subsequent deprotection would then allow for further modification at the amine. Alternatively, the aldehyde could be protected as an acetal (B89532), enabling transformations on the aromatic ring or the primary amine. This ability to selectively manipulate the different parts of the molecule is crucial for the synthesis of complex and highly substituted target structures.

The introduction of new functional groups can also be achieved through reactions involving the existing functionalities. For instance, the aldehyde can be converted into an alkyne, an alkene, or a nitrile, each of which can then participate in a different set of chemical transformations. This strategic functional group interconversion further expands the synthetic utility of this compound.

Potential in the Development of Novel Chiral Auxiliaries or Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment.

While this compound is itself achiral, it possesses the necessary handles for the introduction of chirality. For instance, the primary amine could be reacted with a chiral acid to form a diastereomeric mixture of amides that could be separated. Alternatively, the aldehyde could undergo an asymmetric aldol reaction with a chiral enolate.

Once a chiral center is introduced, the resulting chiral derivative of this compound could potentially serve as a chiral auxiliary. The presence of multiple coordination sites (the two amines and the carbonyl oxygen) also suggests that this molecule, or its derivatives, could act as a tridentate ligand for a metal catalyst. The development of new chiral ligands is an active area of research, and the scaffold provided by this compound offers an interesting starting point for the design of novel catalytic systems. nih.gov The synthesis of chiral amines and amino acids often relies on such strategies. nih.gov

Synthesis and Exploration of Derivatives and Analogues of 3 2 Aminoanilino 2 Methylprop 2 Enal

Structural Modifications on the Anilino Moiety (e.g., Substituent Effects on the Phenyl Ring)

The electronic nature of the anilino phenyl ring can be systematically altered by the introduction of various substituents. These modifications are typically achieved by starting with appropriately substituted 1,2-diaminobenzene precursors. The synthesis would likely proceed via a nucleophilic addition of the substituted diamine to a suitable propiolaldehyde equivalent, followed by tautomerization.

The electronic properties of the substituent on the phenyl ring can significantly influence the reactivity and spectral properties of the resulting enamine-aldehyde. Electron-donating groups (EDGs) are expected to increase the electron density on the enamine nitrogen, potentially enhancing its nucleophilicity and affecting the electronic transitions observed in UV-Vis spectroscopy. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, which could impact the stability and reactivity of the aldehyde functionality.

A representative, albeit theoretical, exploration of these substituent effects is summarized in the table below, postulating the impact on the maximum absorption wavelength (λmax), a sensitive indicator of electronic structure.

Substituent (R)PositionElectronic EffectPredicted λmax (nm)
-OCH34'Electron-Donating395
-CH34'Electron-Donating388
-H-Neutral385
-Cl4'Electron-Withdrawing380
-NO24'Electron-Withdrawing370

Derivatization of the Aldehyde Functionality (e.g., Reduction to Alcohol, Oxidation to Carboxylic Acid, Imine Formation)

The aldehyde group in 3-(2-aminoanilino)-2-methylprop-2-enal is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, 3-(2-aminoanilino)-2-methylprop-2-en-1-ol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). This transformation converts the electron-withdrawing aldehyde into a less electronically demanding alcohol group.

Oxidation to Carboxylic Acid: Oxidation of the aldehyde to a carboxylic acid, yielding 3-(2-aminoanilino)-2-methylprop-2-enoic acid, can be achieved using various oxidizing agents, such as silver oxide (Ag2O) or sodium chlorite (B76162) (NaClO2). The resulting carboxylic acid introduces a new site for further derivatization, for example, through amide bond formation.

Imine Formation: The aldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is particularly useful for introducing a wide array of functional groups and for creating ligands for coordination chemistry. The reaction is typically catalyzed by a trace amount of acid.

TransformationReagentProduct
ReductionNaBH43-(2-Aminoanilino)-2-methylprop-2-en-1-ol
OxidationAg2O3-(2-Aminoanilino)-2-methylprop-2-enoic acid
Imine FormationR-NH2N-(3-(2-aminoanilino)-2-methylallylidene)alkanamine

Variation of Substituents on the Prop-2-enal Backbone

Modification of the prop-2-enal backbone, specifically the methyl group at the 2-position, can provide insights into the steric and electronic requirements of potential binding partners or influence the geometric isomerism of the molecule. Replacing the methyl group with other alkyl or aryl substituents could be achieved by starting with appropriately substituted α,β-unsaturated aldehydes in the initial synthesis. For instance, using 3-phenylpropiolaldehyde would lead to a phenyl group at the 2-position.

These modifications are expected to have a significant impact on the molecule's conformation and could be used to probe the spatial constraints of a biological target, for example.

R' at C2Starting AldehydeProduct Name
-HPropiolaldehyde3-(2-Aminoanilino)prop-2-enal
-C2H52-Ethylpropiolaldehyde3-(2-Aminoanilino)-2-ethylprop-2-enal
-C6H52-Phenylpropiolaldehyde3-(2-Aminoanilino)-2-phenylprop-2-enal

Investigation of Geometric Isomerism (E/Z) and Diastereomeric Purity

The double bond in the prop-2-enal backbone allows for the existence of E/Z geometric isomers. The relative stability and ease of isomerization between these forms would likely be influenced by the substituents on both the anilino moiety and the propenal backbone. The presence of the intramolecular hydrogen bond between the enamine N-H and the aldehyde carbonyl group would be expected to favor the Z-isomer.

The geometric isomers could potentially be distinguished and quantified using nuclear magnetic resonance (NMR) spectroscopy, with distinct chemical shifts and coupling constants for the vinylic and aldehydic protons in each isomer. The ratio of isomers could be influenced by reaction conditions such as solvent polarity and temperature.

Access to Enantiomerically Pure Derivatives

While the parent compound, this compound, is achiral, the introduction of a chiral center, for instance, through the derivatization of the aldehyde or the use of a chiral substituted aniline (B41778), would necessitate the development of methods to access enantiomerically pure derivatives.

One potential strategy would involve the use of a chiral auxiliary. For example, the aldehyde could be reacted with a chiral amine to form a diastereomeric mixture of imines, which could then be separated by chromatography. Subsequent hydrolysis of the separated diastereomers would yield the enantiomerically pure aldehydes.

Alternatively, enantioselective synthesis could be pursued. For instance, a prochiral precursor could be subjected to an asymmetric reaction catalyzed by a chiral catalyst to install the desired stereocenter. The development of such methods would be crucial for investigating the stereospecific interactions of these compounds in a chiral environment.

Future Research Directions and Emerging Methodologies

Integration of Green Chemistry Principles in Synthesis

The synthesis of enaminones is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. wpmucdn.comscribd.com Future research on 3-(2-Aminoanilino)-2-methylprop-2-enal will likely prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key areas of focus include the use of eco-friendly solvents like water or ethanol, or conducting reactions under solvent-free ("neat") conditions to minimize volatile organic compound emissions. wpmucdn.comrsc.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are particularly attractive. researchgate.netnih.gov MCRs inherently possess high atom economy, a core green chemistry principle, by incorporating most of the atoms from the starting materials into the final product. nih.gov For instance, a future one-pot synthesis of this compound could involve the direct reaction of o-phenylenediamine (B120857), 2-methylmalondialdehyde, and an ammonia (B1221849) source, catalyzed by a recyclable, non-toxic catalyst.

Further green advancements include the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov The development of syntheses that avoid the use of protecting groups aligns with the principle of reducing derivatives, thereby shortening synthetic sequences and reducing waste. nih.gov

Table 1: Comparison of Hypothetical Synthetic Routes based on Green Chemistry Metrics
MetricTraditional SynthesisProposed Green Synthesis
Solvent Dichloromethane, TolueneWater or Ethanol / Solvent-free
Catalyst Stoichiometric acid/baseRecyclable solid acid or organocatalyst
Energy Input Conventional heating (reflux)Microwave irradiation / Room temperature
Atom Economy ModerateHigh (via multicomponent reaction)
Number of Steps Multiple steps with isolationOne-pot synthesis
Waste Generation High (solvent, byproducts)Low

Application of Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing. nih.govsemanticscholar.org Its application to the synthesis of this compound could lead to safer, more efficient, and scalable production. nih.gov

The primary benefits of flow chemistry include superior heat and mass transfer, which allows for precise control over reaction conditions such as temperature and residence time. nih.gov This enhanced control is particularly valuable for managing highly exothermic reactions, improving selectivity, and minimizing the formation of impurities. The small reactor volumes inherent to flow systems enhance safety, especially when working with potentially hazardous reagents or intermediates. nih.gov

A continuous manufacturing process for this compound could involve pumping streams of the starting materials (e.g., o-phenylenediamine and a suitable carbonyl precursor) through a heated packed-bed reactor containing a heterogeneous catalyst. The product stream could then pass through in-line purification modules, such as scavenger resins or crystallization units, to yield the final compound with high purity. uc.pt This "telescoping" of multiple reaction and purification steps into a single, uninterrupted process drastically reduces manual handling, processing time, and waste. nih.govuc.pt

Table 2: Conceptual Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch ProcessingContinuous Flow Processing
Scalability Difficult; requires larger vesselsEasier; run for longer time or "numbering-up"
Safety Higher risk with exothermsEnhanced safety, small reaction volume
Heat Transfer Poor and unevenExcellent and precise
Process Control LimitedHigh degree of control over parameters
Reproducibility Can be variable batch-to-batchHigh consistency and reproducibility
Throughput Limited by vessel sizePotentially higher for extended runs

Development of Novel Catalytic Systems for Transformations

Catalysis is fundamental to modern organic synthesis, and future research will undoubtedly focus on discovering novel catalytic systems for the synthesis and subsequent transformations of this compound. The goal is to achieve higher efficiency, selectivity, and sustainability.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. Future work could explore enzymes like transaminases or engineered aldolases to construct the enaminone backbone or to perform asymmetric transformations on the molecule.

Photoredox Catalysis: This rapidly expanding field uses visible light to initiate single-electron transfer processes, enabling unique bond formations that are often difficult to achieve with traditional methods. nih.govchemrxiv.org Photoredox catalysis could be employed to forge new carbon-carbon or carbon-heteroatom bonds using this compound as a substrate, opening pathways to novel molecular scaffolds. nih.gov

Heterogeneous and Organocatalysis: The development of robust, recyclable heterogeneous catalysts remains a key goal to simplify product purification and improve process sustainability. Concurrently, metal-free organocatalysis, using small organic molecules like L-proline to catalyze reactions, provides a greener alternative to traditional metal-based catalysts and could be applied to the synthesis of this target compound. rsc.org

Exploration of Unprecedented Reactivity Modes

The rich functionality of this compound makes it a prime candidate for the exploration of new and unexpected chemical reactions. scilit.com While enaminones are known to react with nucleophiles and electrophiles and to participate in cyclization reactions, many of their potential reactivity modes remain untapped. nih.govresearchgate.net

Future investigations could focus on:

Radical Chemistry: Engaging the enaminone system in radical-based cross-coupling or cyclization reactions to build complex molecular frameworks. researchgate.net

Asymmetric Transformations: Developing catalytic asymmetric methods to control the stereochemistry of reactions involving the prochiral centers of the molecule or its derivatives.

Domino Reactions: Designing novel domino or cascade reactions that leverage the multiple reactive sites within the molecule. For example, a single transformation could trigger a series of intramolecular reactions involving both the enaminone system and the aminoanilino moiety, rapidly increasing molecular complexity.

C-H Activation: Directly functionalizing the C-H bonds on the aromatic ring or the methyl group through transition-metal catalysis, providing a more atom-economical way to create derivatives.

These explorations will expand the synthetic utility of this compound, establishing it as a versatile precursor for a wider range of complex chemical structures. scilit.com

Machine Learning and Artificial Intelligence for Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to transform chemical synthesis by moving from traditional trial-and-error experimentation to data-driven, predictive approaches. beilstein-journals.orgnih.gov

For this compound, ML algorithms can be employed to significantly accelerate research and development. researchgate.net

Reaction Optimization: Algorithms like Bayesian optimization can efficiently explore the vast parameter space of a chemical reaction (including temperature, solvent, catalyst loading, and reactant concentrations) to identify the optimal conditions for maximizing yield and minimizing byproducts. nih.govresearchgate.net This approach requires far fewer experiments than traditional one-variable-at-a-time methods.

Predictive Synthesis: AI platforms can predict the most likely outcome of a proposed reaction or suggest entirely new synthetic routes. beilstein-journals.org By mining vast databases of chemical reactions, these tools can identify novel and more efficient pathways to synthesize the target molecule or its derivatives. nih.gov

De Novo Design: AI can be used to design novel catalysts specifically tailored for transformations involving this compound. nih.gov Furthermore, generative models can propose new molecules based on this scaffold with desired properties (e.g., specific biological activities), guiding future synthetic efforts. nih.gov

The integration of ML with automated robotic platforms could ultimately create "self-driving laboratories" capable of designing, executing, and optimizing the synthesis of compounds like this compound with minimal human intervention. beilstein-journals.org

Table 3: Example Parameters for a Machine Learning-Driven Reaction Optimization
Variable TypeParameterRange / OptionsGoal
Continuous Temperature (°C)20 - 120Maximize Yield
Continuous Residence Time (min)1 - 60Minimize Time
Continuous Catalyst Loading (mol%)0.1 - 5.0Minimize Cost
Continuous Reactant Concentration (M)0.1 - 2.0Maximize Throughput
Categorical SolventToluene, Acetonitrile, Water, 2-MeTHFMaximize Yield & Purity
Categorical CatalystCatalyst A, Catalyst B, Catalyst CMaximize Yield

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